5-Hydroxy-N1-methylphthalamide
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Overview
Description
5-Hydroxy-N1-methylphthalamide is an organic compound belonging to the class of phthalimides Phthalimides are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-N1-methylphthalamide typically involves the condensation of phthalic anhydride with N-methylhydroxylamine. The reaction is carried out under acidic or basic conditions, depending on the desired yield and purity. Common reagents used in this synthesis include phthalic anhydride, N-methylhydroxylamine hydrochloride, and a suitable solvent such as acetic acid or pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of microwave irradiation has been reported to enhance the reaction rate and yield . Additionally, the purification process often involves recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-N1-methylphthalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases (e.g., potassium hydroxide) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction results in the formation of an amine .
Scientific Research Applications
5-Hydroxy-N1-methylphthalamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for other phthalimide derivatives.
Biology: Investigated for its potential antioxidant and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-N1-methylphthalamide involves its interaction with specific molecular targets and pathways. In biological systems, it exerts its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Cytotoxicity: Inducing cell cycle arrest and apoptosis in cancer cells through the activation of specific signaling pathways.
Binding Properties: Exhibiting strong binding affinity to proteins such as bovine serum albumin, enhancing its bioavailability and therapeutic efficacy.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound, widely used in organic synthesis and as a precursor for various derivatives.
N-Hydroxyphthalimide: Known for its catalytic properties in oxidation reactions.
N-Methylphthalimide: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
5-Hydroxy-N1-methylphthalamide is unique due to the presence of both a hydroxyl and a methyl group on the phthalimide core. This combination imparts distinct chemical properties, making it suitable for specific applications in chemistry, biology, and industry. Its antioxidant and anticancer activities further distinguish it from other phthalimide derivatives .
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
4-hydroxy-2-N-methylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C9H10N2O3/c1-11-9(14)7-4-5(12)2-3-6(7)8(10)13/h2-4,12H,1H3,(H2,10,13)(H,11,14) |
InChI Key |
LHWGHOGDJVUJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)O)C(=O)N |
Origin of Product |
United States |
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